molecular formula C10H13N5O2 B12810619 2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol CAS No. 136083-19-7

2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol

Cat. No.: B12810619
CAS No.: 136083-19-7
M. Wt: 235.24 g/mol
InChI Key: NIHYKZSIAAAEBZ-UHFFFAOYSA-N
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Description

2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of an aminopurine moiety linked to a butenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol typically involves the reaction of 6-aminopurine with an appropriate butenol derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives .

Scientific Research Applications

2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol involves its interaction with specific molecular targets. The aminopurine moiety allows the compound to bind to nucleic acids and proteins, potentially inhibiting their function. This interaction can disrupt various cellular processes, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Aminopurin-9-yl)methoxy]ethylphosphonic acid
  • 2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol
  • 2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diamine

Uniqueness

2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol is unique due to its butenol chain, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

136083-19-7

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

2-[(6-aminopurin-9-yl)methoxy]but-3-en-1-ol

InChI

InChI=1S/C10H13N5O2/c1-2-7(3-16)17-6-15-5-14-8-9(11)12-4-13-10(8)15/h2,4-5,7,16H,1,3,6H2,(H2,11,12,13)

InChI Key

NIHYKZSIAAAEBZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(CO)OCN1C=NC2=C(N=CN=C21)N

Origin of Product

United States

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